methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group, a phenyl group, and a carboxylate ester group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often involve refluxing in solvents like ethanol or toluene, with catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of catalysts.
Major Products
Oxidation: 4-carboxy-3-phenyl-1H-pyrazole-5-carboxylate.
Reduction: 4-hydroxymethyl-3-phenyl-1H-pyrazole-5-carboxylate.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-pyrazole-5-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.
Methyl 3-phenyl-1H-pyrazole-5-carboxylate: Lacks the formyl group, affecting its chemical reactivity and biological activity.
4-formyl-1H-pyrazole-5-carboxylate: Lacks the phenyl group, altering its aromaticity and potential interactions.
Uniqueness
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of both formyl and phenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
88674-11-7 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-9(7-15)10(13-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14) |
InChI Key |
SUTVHQPQUXPNLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.